molecular formula C22H42Sn B8637594 Stannane, butyltricyclohexyl- CAS No. 7067-44-9

Stannane, butyltricyclohexyl-

Cat. No.: B8637594
CAS No.: 7067-44-9
M. Wt: 425.3 g/mol
InChI Key: VLPGTXIBYJXPOB-UHFFFAOYSA-N
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Description

Stannane, butyltricyclohexyl- (CAS No. 7067-44-9) is an organotin compound with the molecular formula C22H42Sn . It features a central tin atom bonded to one butyl group (-C4H9) and three cyclohexyl groups (-C6H11). This bulky structure confers unique chemical stability and reactivity, making it valuable in pharmaceutical synthesis and specialty materials .

Properties

CAS No.

7067-44-9

Molecular Formula

C22H42Sn

Molecular Weight

425.3 g/mol

IUPAC Name

butyl(tricyclohexyl)stannane

InChI

InChI=1S/3C6H11.C4H9.Sn/c3*1-2-4-6-5-3-1;1-3-4-2;/h3*1H,2-6H2;1,3-4H2,2H3;

InChI Key

VLPGTXIBYJXPOB-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below highlights structural differences and key properties of butyltricyclohexylstannane and analogous compounds:

Compound Name CAS No. Molecular Formula Substituents on Sn Molecular Weight (g/mol) Primary Applications
Stannane, butyltricyclohexyl- 7067-44-9 C22H42Sn 1 butyl, 3 cyclohexyl ~439.3 Pharmaceuticals, stabilizers
Tributylstannane 56573-85-4 C12H28Sn 3 butyl, 1 hydride ~290.1 Precursor in organic synthesis
Tricyclohexyltin Hydride N/A C18H34Sn 3 cyclohexyl, 1 hydride ~385.2 Reducing agent, R&D
Butyltrichlorostannane 1118-46-3 C4H9Cl3Sn 1 butyl, 3 chloride ~296.2 Chemical synthesis precursor

Key Observations :

  • Steric Effects : Butyltricyclohexylstannane’s bulky cyclohexyl groups enhance steric hindrance, reducing reactivity compared to linear tributylstannane .
  • Electrophilicity : Butyltrichlorostannane’s electron-withdrawing chlorine substituents increase tin’s electrophilicity, making it more reactive toward nucleophiles than alkyl-substituted analogs .

Reactivity and Stability

  • Butyltricyclohexylstannane : The cyclohexyl groups stabilize the tin center against hydrolysis and oxidative degradation, a trait advantageous in pharmaceutical applications requiring prolonged shelf-life .
  • Tributylstannane : Less steric shielding increases its susceptibility to radical reactions, enabling its use in dehalogenation and Stille coupling .
  • Tricyclohexyltin Hydride : The hydride substituent facilitates reductive elimination, though its water reactivity (H261 hazard) limits industrial use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for butyltricyclohexylstannane, and how do steric effects influence yield optimization?

  • Methodological Answer : Butyltricyclohexylstannane can be synthesized via Pd-catalyzed Stille coupling, where tributyltin reagents react with halogenated cyclohexyl derivatives under inert conditions. Evidence from analogous stannane syntheses highlights the use of Pd(PPh₃)₂Cl₂ as a catalyst in toluene, achieving yields up to 83% . Steric hindrance from the bulky cyclohexyl groups may reduce reaction efficiency; thus, optimizing ligand choice (e.g., bulky phosphines) and reaction temperature (e.g., 60–80°C) is critical. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the Sn–C bonding environment in butyltricyclohexylstannane?

  • Methodological Answer :

  • ¹¹⁹Sn NMR : Provides direct insight into the tin coordination environment. Chemical shifts for tetraorganotin compounds typically range between δ −100 to −200 ppm .
  • FTIR : The Sn–C stretching vibrations appear in the 450–600 cm⁻¹ range. High-resolution FTIR (e.g., Bruker 120 HR) with <0.01 cm⁻¹ resolution is essential for resolving overlapping peaks, as demonstrated in stannane spectral studies .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks and isotopic patterns (e.g., Sn isotopes at 120, 118, 116) .

Q. How does the stability of butyltricyclohexylstannane under ambient conditions impact experimental design?

  • Methodological Answer : Stannanes are prone to hydrolysis and oxidation. Butyltricyclohexylstannane should be stored under argon or nitrogen at −20°C. Thermal stability can be assessed via TGA/DSC, with decomposition temperatures >150°C expected based on analogous triorganotin compounds . Reactions must be conducted in anhydrous solvents (e.g., THF, toluene) with rigorous exclusion of moisture and oxygen using Schlenk-line techniques .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in cross-coupling reactions involving butyltricyclohexylstannane versus less hindered analogs?

  • Methodological Answer : Steric bulk from cyclohexyl groups slows transmetallation steps in Stille couplings. Kinetic studies using variable-temperature NMR (e.g., 25–80°C) can track intermediate formation. Computational DFT studies (e.g., B3LYP/6-31G*) may reveal energy barriers for ligand exchange. For example, bulky substituents increase activation energy by 10–15 kJ/mol, reducing turnover frequency . Statistical analysis (e.g., ANOVA) of yield data across multiple trials is recommended to distinguish steric vs. electronic effects .

Q. How can computational chemistry guide the design of butyltricyclohexylstannane derivatives for catalytic applications?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions between stannane derivatives and substrates (e.g., esterification catalysts) using AutoDock Vina. Focus on Sn···O/N binding energies .
  • Reaction Pathway Modeling : Employ Gaussian 09 to calculate transition states for Sn–C bond cleavage or oxidative addition steps. Compare activation energies for derivatives with varying substituents (e.g., phenyl vs. cyclohexyl) .

Q. What strategies resolve discrepancies in reported thermal decomposition profiles of polyorganostannanes?

  • Methodological Answer : Contradictions may arise from impurities or measurement techniques. Use hyphenated TGA-GC/MS to identify decomposition byproducts (e.g., cyclohexane, butene). Reproduce experiments under standardized conditions (heating rate: 10°C/min, N₂ flow: 50 mL/min). Cross-reference with X-ray crystallography to correlate thermal stability with molecular packing .

Q. How do steric and electronic effects of cyclohexyl groups influence the reactivity of butyltricyclohexylstannane in radical polymerization initiators?

  • Methodological Answer : Cyclohexyl groups provide steric protection to the Sn center, slowing radical initiation rates. Electron paramagnetic resonance (EPR) can quantify radical stability, while Hammett parameters (σ) correlate substituent effects. Compare kinetics with less hindered analogs (e.g., tributyltin hydride) using stopped-flow UV-Vis spectroscopy .

Q. What advanced polymer characterization techniques are applicable to polyferrocenylstannanes derived from butyltricyclohexylstannane precursors?

  • Methodological Answer :

  • Gel Permeation Chromatography (GPC) : Determine molecular weight distributions (Đ < 1.2) in THF at 40°C .
  • Cyclic Voltammetry : Assess redox activity of ferrocene units (E₁/₂ ≈ 0.5 V vs. Ag/AgCl) in 0.1 M Bu₄NPF₆/CH₂Cl₂ .
  • SAXS/WAXS : Probe nanostructure formation (e.g., lamellar spacing) in bulk polymers .

Methodological Notes

  • Controlled Experiments : Always include triplicate trials with error bars (±5% acceptable) for reproducibility .
  • Data Presentation : Use OriginLab for plotting FTIR/TGA curves with baseline correction. Tables should include statistical metrics (mean, SD, p-values) .
  • Safety Protocols : Handle stannanes in fume hoods with nitrile gloves; LC-MS monitoring is advised for detecting toxic byproducts (e.g., SnO₂ nanoparticles) .

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